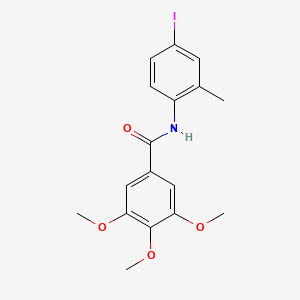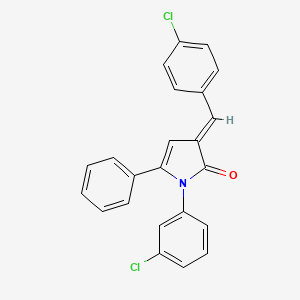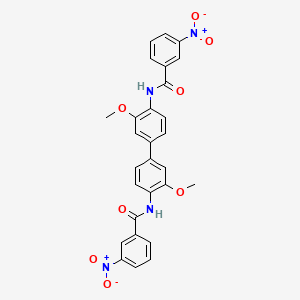![molecular formula C33H30N2O3S B11693048 (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11693048.png)
(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(2Z,5Z)-2-[(2,6-ジメチルフェニル)イミノ]-5-{3-メトキシ-4-[(4-メチルベンジル)オキシ]ベンジリデン}-3-フェニル-1,3-チアゾリジン-4-オン」は、チアゾリジンオン類に属する複雑な有機分子です。チアゾリジンオン類は、抗菌性、抗炎症性、抗癌性など、多様な生物活性で知られています。この化合物は、その独特の構造的特徴により、さまざまな科学および産業用途の可能性を秘めています。
準備方法
合成経路と反応条件
この化合物の合成は、一般的に、適切なアルデヒドとアミンの縮合反応に続いて、環化反応を行うことで行われます。反応条件は、多くの場合、高い収率と純度を達成するために、触媒と特定の溶媒の使用を必要とします。
-
ステップ1: 縮合反応
反応物: 2,6-ジメチルフェニルアミンと3-メトキシ-4-[(4-メチルベンジル)オキシ]ベンザルデヒド
触媒: 酸性または塩基性触媒
溶媒: エタノールまたはメタノール
条件: 数時間還流する
-
ステップ2: 環化反応
反応物: ステップ1の生成物とチオグリコール酸
触媒: 酸性触媒
溶媒: トルエンまたはジクロロメタン
工業生産方法
工業生産方法は、同様の合成経路を伴う場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクター、自動化システム、および厳しい品質管理対策の使用が含まれており、一貫性と効率性を確保しています。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を用いて、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特定の条件下で、官能基が他の基に置換される置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
溶媒: エタノール、メタノール、ジクロロメタン
触媒: 酸性または塩基性触媒
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する場合があり、還元はアルコールまたはアミンを生成する場合があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、さまざまな修飾を可能にするため、有機合成における貴重な中間体となります。
生物学
生物学的に、この化合物は、抗菌性、抗炎症性、抗癌性を示す可能性があります。研究者は、新しい治療薬を開発するために、生物学的標的との相互作用を研究しています。
医学
医学において、この化合物の潜在的な治療的特性は、薬物開発のために探求されています。特定の分子標的と相互作用する能力は、さまざまな疾患の治療のための候補となります。
産業
工業的には、この化合物は、ポリマーやコーティングなどの新しい材料の開発に使用できます。その独特の特性は、これらの材料の性能を向上させる可能性があります。
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。これらの相互作用は、生物学的経路を調節し、観察される生物学的効果をもたらす可能性があります。たとえば、この化合物は、特定の酵素の活性を阻害し、炎症を軽減したり、癌細胞の増殖を阻止したりする可能性があります。
類似化合物との比較
類似化合物
- (2Z,5Z)-2-[(2,6-ジメチルフェニル)イミノ]-5-{3-メトキシ-4-[(4-メチルベンジル)オキシ]ベンジリデン}-3-フェニル-1,3-チアゾリジン-4-オン
- (2Z,5Z)-2-[(2,6-ジメチルフェニル)イミノ]-5-{3-メトキシ-4-[(4-メチルベンジル)オキシ]ベンジリデン}-3-フェニル-1,3-チアゾリジン-4-オン
独自性
この化合物の独自性は、特定の構造的特徴にあり、これにより、明確な生物学的および化学的特性が得られます。類似の化合物と比較して、特定の標的に対して活性または選択性が向上している可能性があり、研究および開発のための貴重な分子となります。
特性
分子式 |
C33H30N2O3S |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
(5Z)-2-(2,6-dimethylphenyl)imino-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H30N2O3S/c1-22-13-15-25(16-14-22)21-38-28-18-17-26(19-29(28)37-4)20-30-32(36)35(27-11-6-5-7-12-27)33(39-30)34-31-23(2)9-8-10-24(31)3/h5-20H,21H2,1-4H3/b30-20-,34-33? |
InChIキー |
SJPNJEAAHACBOX-PSBWXVDBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=NC4=C(C=CC=C4C)C)S3)C5=CC=CC=C5)OC |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=C(C=CC=C4C)C)S3)C5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)

![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
![4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11693025.png)

![2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11693049.png)
![17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)
